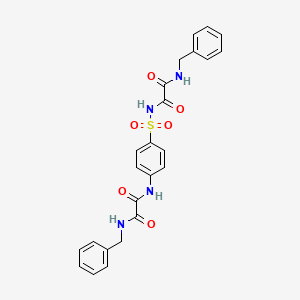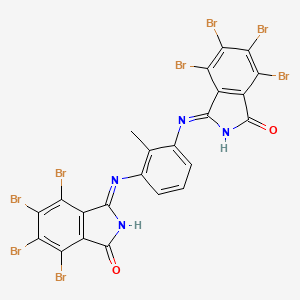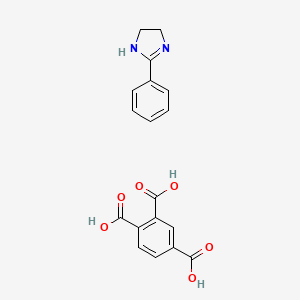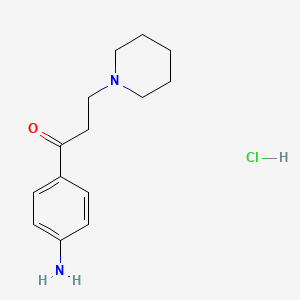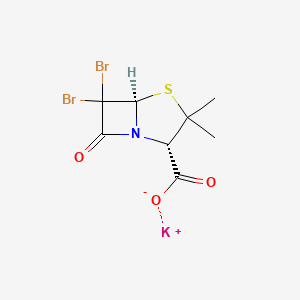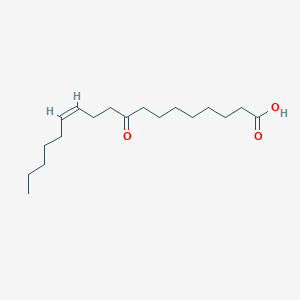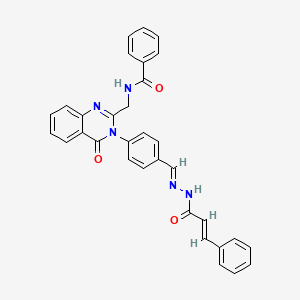
2-Propenoic acid, 3-phenyl-, ((4-(2-((benzoylamino)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-phenyl-, ((4-(2-((benzoylamino)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide is a complex organic compound with a unique structure that combines elements of propenoic acid, phenyl groups, and quinazolinyl derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-phenyl-, ((4-(2-((benzoylamino)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide typically involves multiple steps:
Formation of the Quinazolinyl Derivative: The initial step involves the synthesis of the quinazolinyl derivative through the reaction of anthranilic acid with benzoyl chloride, followed by cyclization.
Introduction of the Benzoylamino Group: The quinazolinyl derivative is then reacted with benzylamine to introduce the benzoylamino group.
Formation of the Hydrazide: The resulting compound is further reacted with hydrazine hydrate to form the hydrazide.
Condensation with 2-Propenoic Acid: Finally, the hydrazide is condensed with 2-propenoic acid and 3-phenyl-2-propenal under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinazolinyl groups.
Reduction: Reduction reactions can target the carbonyl groups present in the quinazolinyl and benzoylamino moieties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidation can lead to the formation of quinazolinone derivatives.
Reduction: Reduction can yield alcohols or amines, depending on the specific groups targeted.
Substitution: Substitution reactions can result in the formation of various substituted derivatives with altered functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its structure suggests that it may have activity against certain diseases, including cancer and bacterial infections.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 3-phenyl-, ((4-(2-((benzoylamino)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamic Acid Derivatives: Compounds like cinnamic acid and its esters share structural similarities with 2-Propenoic acid, 3-phenyl- derivatives.
Quinazolinone Derivatives: These compounds have a similar quinazolinyl core and are used in various pharmaceutical applications.
Uniqueness
What sets 2-Propenoic acid, 3-phenyl-, ((4-(2-((benzoylamino)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide apart is its combination of multiple functional groups, which allows for a wide range of chemical reactions and biological interactions
Propriétés
Numéro CAS |
132785-17-2 |
|---|---|
Formule moléculaire |
C32H25N5O3 |
Poids moléculaire |
527.6 g/mol |
Nom IUPAC |
N-[[4-oxo-3-[4-[(E)-[[(E)-3-phenylprop-2-enoyl]hydrazinylidene]methyl]phenyl]quinazolin-2-yl]methyl]benzamide |
InChI |
InChI=1S/C32H25N5O3/c38-30(20-17-23-9-3-1-4-10-23)36-34-21-24-15-18-26(19-16-24)37-29(22-33-31(39)25-11-5-2-6-12-25)35-28-14-8-7-13-27(28)32(37)40/h1-21H,22H2,(H,33,39)(H,36,38)/b20-17+,34-21+ |
Clé InChI |
XWOOUKPHXREGBV-KKEPVODCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)N/N=C/C2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)CNC(=O)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)NN=CC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)CNC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


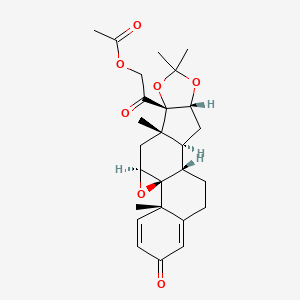
![2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide](/img/structure/B12702519.png)
